molecular formula C8H13NO2S B12128146 2-Propanol, 1-amino-3-[(2-furanylmethyl)thio]- CAS No. 1152576-27-6

2-Propanol, 1-amino-3-[(2-furanylmethyl)thio]-

Cat. No.: B12128146
CAS No.: 1152576-27-6
M. Wt: 187.26 g/mol
InChI Key: VQHFKSYQYUUSBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propanol, 1-amino-3-[(2-furanylmethyl)thio]- is an organic compound with the molecular formula C8H13NO2S It is a derivative of propanolamine, featuring a furan ring attached via a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-amino-3-[(2-furanylmethyl)thio]- typically involves the reaction of 2-propanol with 1-amino-3-[(2-furanylmethyl)thio]-. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-amino-3-[(2-furanylmethyl)thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a wide range of substituted derivatives .

Scientific Research Applications

2-Propanol, 1-amino-3-[(2-furanylmethyl)thio]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propanol, 1-amino-3-[(2-furanylmethyl)thio]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-propanol: A hydrogenated derivative of alanine.

    3-Amino-1-propanol: A straight-chain compound not widely used.

    3-Amino-2-propanol: Prepared by the addition of amines to propylene oxide.

Properties

CAS No.

1152576-27-6

Molecular Formula

C8H13NO2S

Molecular Weight

187.26 g/mol

IUPAC Name

1-amino-3-(furan-2-ylmethylsulfanyl)propan-2-ol

InChI

InChI=1S/C8H13NO2S/c9-4-7(10)5-12-6-8-2-1-3-11-8/h1-3,7,10H,4-6,9H2

InChI Key

VQHFKSYQYUUSBF-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CSCC(CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.